molecular formula C13H15F3O2 B14836417 2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol

2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol

Cat. No.: B14836417
M. Wt: 260.25 g/mol
InChI Key: PBSOSQGFAIQZHD-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclohexyloxy group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol typically involves the introduction of the cyclohexyloxy group and the trifluoromethyl group onto a phenol ring. One common method involves the reaction of a phenol derivative with cyclohexanol in the presence of an acid catalyst to form the cyclohexyloxy group. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenol.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol is unique due to the combination of the cyclohexyloxy and trifluoromethyl groups on the phenol ring. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H15F3O2

Molecular Weight

260.25 g/mol

IUPAC Name

2-cyclohexyloxy-6-(trifluoromethyl)phenol

InChI

InChI=1S/C13H15F3O2/c14-13(15,16)10-7-4-8-11(12(10)17)18-9-5-2-1-3-6-9/h4,7-9,17H,1-3,5-6H2

InChI Key

PBSOSQGFAIQZHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2O)C(F)(F)F

Origin of Product

United States

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